![molecular formula C25H29N5O2 B2744190 2-(4-isopropylphenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396849-71-0](/img/structure/B2744190.png)
2-(4-isopropylphenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide
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Description
2-(4-isopropylphenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide is a chemical compound that belongs to the class of drugs known as selective serotonin receptor antagonists. It has been extensively studied for its potential use in treating a variety of medical conditions, including depression, anxiety, and schizophrenia.
Scientific Research Applications
Radioligand Imaging and PET Studies
Compounds within the pyrazolo[1,5-a]pyrimidineacetamide series have been explored for their use in radioligand imaging and positron emission tomography (PET). For instance, [18F]PBR111, a derivative within this chemical family, has been synthesized for imaging the translocator protein (18 kDa) with PET, showcasing its potential for in vivo imaging studies (Dollé et al., 2008).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines has been developed as ligands for the histamine H4 receptor (H4R), indicating their potential use in exploring therapeutic avenues for inflammatory and pain conditions. Optimization of these compounds has led to the identification of potent in vitro and in vivo agents, supporting the role of H4R antagonists in pain management (Altenbach et al., 2008).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Such studies highlight the therapeutic potential of pyrazolopyrimidines in cancer treatment and inflammation management (Rahmouni et al., 2016).
Antimicrobial Activities
New heterocycles incorporating various moieties, including pyrimidinones and pyrazolo[3,4-d]pyrimidin-4(5H)-ones, have been synthesized and evaluated for antimicrobial activities. These studies suggest the utility of such compounds in developing new antimicrobial agents (Bondock et al., 2008).
Dual Cytokine Regulation
Compounds related to the pyrimidylpiperazine derivatives have been investigated for their dual regulatory effects on cytokines, such as tumor necrosis factor-alpha and interleukin-10. This dual regulation offers a novel approach to treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease by modulating inflammatory responses (Fukuda et al., 2000).
properties
IUPAC Name |
N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-19(2)20-8-10-22(11-9-20)32-17-25(31)28-23-16-24(27-18-26-23)30-14-12-29(13-15-30)21-6-4-3-5-7-21/h3-11,16,18-19H,12-15,17H2,1-2H3,(H,26,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKUQYXJHXCCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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